4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid
Description
Properties
IUPAC Name |
4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGYOMUEXSZVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364014 | |
| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-13-2 | |
| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with pyrrole-2-carboxylic acid in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine or pyrrole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds showed good activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of specific substituents, such as methoxy groups, enhanced their efficacy .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 25 | Antibacterial |
| 8b | 20 | Antifungal |
| 8c | 30 | Antibacterial |
| 8d | 15 | Antifungal |
Antiviral Applications
4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid derivatives have been identified as promising candidates for the treatment of viral infections, particularly Hepatitis B virus (HBV). These compounds act as capsid assembly modulators (CAMs), which influence the formation of HBV capsids. Some pyrrole-based compounds have shown higher binding affinity to the HBV capsid protein compared to traditional antiviral agents, suggesting their potential as novel therapeutic options .
Case Study: Hepatitis B Virus Capsid Modulators
In a recent study, pyrrole scaffolds were evaluated for their ability to modulate HBV capsid assembly. The binding free energy calculations indicated that certain derivatives exhibited significantly improved interactions with the capsid protein, highlighting their potential for further development into effective antiviral treatments .
Anticancer Properties
The anticancer activity of pyrrole derivatives has also been extensively studied. Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to inhibit the growth of ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 19a | Ovarian | 15 | High |
| 19b | Breast | 25 | Moderate |
| Control | Non-cancerous Cells | >100 | N/A |
Pharmacological Insights
The pharmacological profile of this compound suggests its potential utility in treating various conditions beyond infections and cancer. Its structural characteristics allow it to interact with multiple biological targets, making it a versatile scaffold in drug design . Research has indicated potential applications in treating inflammatory diseases, including colitis and Crohn's disease, due to its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrole Derivatives with Aromatic Substituents
(a) 4-Phenyl-1H-pyrrole-3-carboxylic Acid (CAS: 115486-03-8)
- Structure : Replaces the pyridin-3-yl group with a phenyl ring.
- Properties : The phenyl group increases hydrophobicity compared to the pyridine substituent, reducing aqueous solubility. This analog has a structural similarity score of 0.96 to the target compound .
- Applications : Phenyl-substituted pyrroles are often used as intermediates in agrochemicals and pharmaceuticals due to their enhanced stability .
(b) 4-(p-Tolyl)-1H-pyrrole-3-carboxylic Acid (CAS: Not provided)
- Structure : Features a p-tolyl (para-methylphenyl) group instead of pyridin-3-yl.
- Similarity score: 0.96 .
(c) 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid (CAS: 1248408-55-0)
- Structure : Differs in substitution pattern: methyl at position 2 and pyridin-4-yl at position 4.
- Properties: The positional isomerism of the pyridine ring (4-yl vs. Available as a spot supply compound .
Pyrazole-Pyridine Hybrids
(a) 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid (CAS: 956959-59-4)
- Structure : Pyrazole core with benzyl and pyridin-3-yl substituents.
- Properties : Molecular weight 279.3 g/mol. The benzyl group introduces steric bulk, which may hinder rotation and influence conformational stability. This compound is cataloged for life science research .
(b) 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid Hydrochloride (CAS: 1394040-13-1)
- Structure : Pyrazole ring substituted with pyridin-3-yl and carboxylic acid groups. The hydrochloride salt enhances water solubility.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of pyridine-pyrazole hybrids in drug discovery .
Biological Activity
4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
This compound features a pyridine ring substituted at the 3-position with a pyrrole moiety. This unique structural arrangement influences its chemical reactivity and biological interactions. The compound can undergo various biochemical transformations, such as oxidation and substitution, which can affect its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions through hydrogen bonding and hydrophobic interactions.
- Gene Expression Modulation : It influences cellular signaling pathways and gene expression, affecting metabolic processes within cells. For instance, it may alter the expression of genes involved in metabolism.
- Cellular Metabolism : It interacts with various metabolic pathways by affecting enzyme activities related to the synthesis or degradation of metabolites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines while exhibiting low toxicity toward non-cancerous cells. For example, it has been evaluated for its cytotoxic effects against ovarian and breast cancer cell lines .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to modulate immune responses is an area of ongoing research .
Study on Anticancer Activity
In a study assessing the anticancer effects of various pyrrole derivatives, this compound was found to exhibit moderate cytotoxicity against ovarian cancer cells with an IC50 value indicating effective concentration levels for therapeutic action .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in infectious diseases .
Dosage and Toxicity Considerations
The biological activity of this compound is dose-dependent. Lower doses may enhance metabolic processes or modulate immune responses, while higher doses could lead to toxicity or adverse effects on cellular functions. Further studies are necessary to establish safe dosage ranges for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid | Similar pyrrole structure but different substitution | Moderate antimicrobial activity |
| 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Variation in substitution pattern affects binding affinity | Enhanced anticancer properties |
This comparative analysis illustrates how slight modifications in structure can significantly influence biological activity.
Q & A
Basic Research Question
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 293.2 for a derivative) .
- NMR : Look for characteristic peaks, such as the pyrrole NH proton (δ 12.0–13.5) and pyridine protons (δ 7.5–8.5) .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.4% of theoretical values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
